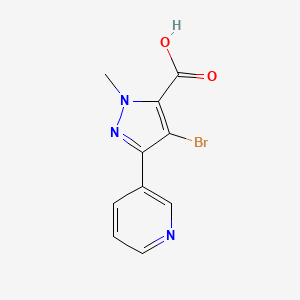

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Description

4-Bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group (position 1), a pyridin-3-yl moiety (position 3), a bromine atom (position 4), and a carboxylic acid group (position 5). This structure combines electron-withdrawing (bromo, carboxylic acid) and electron-donating (methyl, pyridinyl) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves functionalization of pyrazole precursors, as seen in protocols for analogous brominated pyrazoles .

Properties

IUPAC Name |

4-bromo-2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGETCZGXZACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound, highlighting its relevance in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazole ring and subsequent functionalization. The general synthetic routes may include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Bromination : Introducing the bromine atom at the 4-position of the pyrazole ring.

- Carboxylation : Adding a carboxylic acid group at the 5-position, often through carboxylation reactions involving carbon dioxide or carbon monoxide.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit notable anticancer activities. For instance, derivatives of pyrazole have shown effective inhibition against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays revealed that certain derivatives could induce apoptosis and inhibit microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-Pyrazole | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 4-Bromo-Pyrazole | HepG2 | 4.98 | Apoptosis induction |

| Other Derivative | Various | Varies | Topoisomerase inhibition |

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. Studies indicated that certain compounds showed higher antifungal activity against phytopathogenic fungi compared to standard treatments. Molecular docking studies suggested that these compounds could form hydrogen bonds with key amino acids in fungal enzymes, enhancing their efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the pyridine moiety significantly influences its interaction with biological targets. QSAR models have been developed to predict the activity based on structural modifications, indicating that steric and electronic properties play crucial roles in determining bioactivity .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug development:

- Microtubule-Destabilizing Agents : Compounds similar to this compound have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antifungal Applications : A study demonstrated that a derivative exhibited significant antifungal activity against multiple strains, suggesting its potential use in agricultural applications .

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- In Vitro Studies : The compound displayed notable cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis.

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, indicating potential therapeutic applications in oncology.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- COX Inhibition : Studies report selective COX-2 inhibition by compounds similar to this one, leading to reduced inflammation in experimental models.

- Carrageenan-Induced Edema : The compound demonstrated significant inhibition of edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.

3. Antibacterial Activity

Preliminary evaluations indicate that the compound may possess antibacterial properties. Pyrazole derivatives have shown activity against various bacterial strains.

- Mechanism : The antibacterial effect is hypothesized to result from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Efficacy Testing : In vitro assays against common bacterial pathogens showed promising results, warranting further exploration into its therapeutic applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives, including 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. The research demonstrated that this compound effectively inhibited the growth of several cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory effects, researchers evaluated the compound's ability to inhibit COX enzymes in vitro and in vivo models. Results indicated significant reductions in inflammatory markers when treated with this compound compared to controls .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular parameters, and applications of the target compound and its analogs:

Key Observations :

- Molecular Weight and Solubility : Higher molecular weight derivatives (e.g., the pyridinyl analog) exhibit reduced solubility in aqueous media, necessitating formulation adjustments for pharmacological use.

- Halogen Influence : Bromine at position 4 improves stability and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves:

- Formation of a pyrazole ring substituted with a pyridinyl group at position 3.

- Introduction of a bromine atom at position 4 of the pyrazole ring.

- N1-methylation of the pyrazole nitrogen.

- Installation or transformation of the carboxylic acid group at position 5.

Preparation of Pyrazole Core and Pyridinyl Substitution

A common approach involves reacting hydrazinopyridine derivatives with maleic acid diesters to form 4,5-dihydro-1H-pyrazole-5-carboxylate intermediates. For example, 3-chloro-5-R-2-hydrazinopyridine (where R can be H or halogens) reacts under alkaline conditions with maleic acid diesters (such as dimethyl maleate or diethyl maleate) to form hydroxy-substituted dihydropyrazole esters. This step is carried out in an alcohol solvent with sodium alkoxide as the base at 80–90 °C with a molar ratio of hydrazinopyridine to maleic diester around 1:1.05 to 1:1.2, ensuring efficient ring closure and ester formation.

Bromination at Position 4 of the Pyrazole Ring

The hydroxy-substituted dihydropyrazole esters are then brominated at the 4-position using phosphorus oxybromide (POBr3). This reaction is performed in acetonitrile at 80–90 °C for approximately 80 minutes. The process results in the formation of 3-bromo-1-(3-chloro-5-R-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate esters. The reaction mixture is filtered hot to remove sodium bromide by-product, and the brominated ester is isolated by separation.

Oxidation to Aromatic Pyrazole and Carboxylate Formation

Subsequently, the dihydropyrazole ring is oxidized to the aromatic pyrazole. This can be achieved using oxidizing agents such as potassium persulfate in an acetonitrile system with sulfuric acid as a catalyst. The oxidation converts the 4,5-dihydro-pyrazole to the fully aromatic pyrazole ring, yielding ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate with yields reported around 75–80%.

N1-Methylation of the Pyrazole Ring

The N1 position of the pyrazole ring is methylated typically by O-alkylation methods using methyl iodide in the presence of a strong base such as sodium hydride. For example, treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride followed by methyl iodide in dry DMF at 0 °C to room temperature affords the N1-methylated pyrazole derivative in high yield (approximately 88%). This method can be adapted for the 1H-pyrazole-5-carboxylate derivatives to obtain the 1-methyl substituted compound.

Hydrolysis to Carboxylic Acid

If the compound is initially obtained as an ester (e.g., ethyl or methyl ester), hydrolysis under acidic or basic conditions converts the ester to the carboxylic acid. This step is standard and involves refluxing the ester with aqueous acid or base, followed by acidification to isolate the free carboxylic acid.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

The oxidation step using potassium persulfate is critical for aromatic ring formation and must be carefully controlled to avoid over-oxidation or degradation. The use of sulfuric acid as a catalyst improves reaction efficiency.

Bromination with phosphorus oxybromide is preferred over other brominating agents due to cleaner reaction profiles and easier by-product removal (NaBr filtration).

The N1-methylation step benefits from the use of sodium hydride as a strong base in an aprotic solvent like DMF, facilitating high yields and minimal side reactions.

Continuous reaction methods have been developed to improve yield, reduce waste, and simplify operations by omitting certain raw materials like acetic acid and sodium bicarbonate.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Introduce the pyridin-3-yl group via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with pyridinylboronic acids. Use degassed DMF/water mixtures and bases like K₃PO₄ to enhance coupling efficiency .

- Ester Hydrolysis : Start with an ethyl ester precursor (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) and hydrolyze under acidic or basic conditions to yield the carboxylic acid moiety. Optimize temperature (60–80°C) and solvent (ethanol/NaOH or HCl) for maximum yield .

- Key Parameters : Catalyst loading (1–5 mol%), solvent polarity, and reaction time (12–24 hrs) critically impact yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and assessing purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl C–H coupling, bromine-induced deshielding) .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- LCMS/HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (e.g., [M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence reactivity compared to chlorine or trifluoromethyl groups?

- Methodology :

- Comparative Reactivity Studies : Bromine’s larger atomic radius and polarizability enhance nucleophilic substitution rates compared to chlorine. Trifluoromethyl groups (CF₃) increase electron-withdrawing effects, reducing pyrazole ring electrophilicity .

- Case Study : In Suzuki coupling, bromine-substituted pyrazoles show higher reactivity than chloro analogs due to better leaving-group ability. CF₃-substituted derivatives exhibit lower coupling yields but improved metabolic stability .

Q. What methodologies are employed to study structure-activity relationships (SAR) of derivatives in biological assays?

- Methodology :

- Substituent Variation : Modify the pyridinyl group (e.g., 3-pyridinyl vs. 2-pyridinyl) to assess binding affinity to kinases or enzymes. Introduce methyl/ethyl groups at N1 or C3 to evaluate steric effects .

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with HEK293 or HeLa cell lines. For example, pyrazole-carboxylic acids with 3-pyridinyl groups show enhanced kinase inhibition due to improved hydrogen bonding .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs with varying pyridinyl substitution patterns?

- Methodology :

- Regiochemical Analysis : Compare 3-pyridinyl vs. 2-pyridinyl analogs. 3-Pyridinyl derivatives often exhibit higher solubility and target engagement due to favorable π-stacking interactions .

- Data Normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) and use standardized IC₅₀ protocols. Reconcile outliers by repeating studies with purified enantiomers .

Q. What experimental approaches assess the compound’s potential as a kinase inhibitor or enzyme modulator?

- Methodology :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure ATP competition. Test against kinases like EGFR or VEGFR2 .

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes with kinase active sites. Validate with mutagenesis studies (e.g., Ala-scanning of catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.